molecular formula C18H13ClFN5 B11207310 N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11207310
M. Wt: 353.8 g/mol
InChI Key: MNEWQHHKAPBNJU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with 3-chloro-4-methylphenyl and 4-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3-chloro-4-methylphenyl and 4-fluorophenyl groups. These reactions often require the use of specific reagents and catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. 3

Properties

Molecular Formula

C18H13ClFN5

Molecular Weight

353.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13ClFN5/c1-11-2-5-13(8-16(11)19)24-17-15-9-23-25(18(15)22-10-21-17)14-6-3-12(20)4-7-14/h2-10H,1H3,(H,21,22,24)

InChI Key

MNEWQHHKAPBNJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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